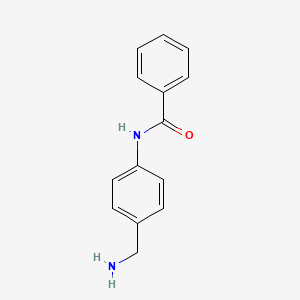
8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline alkaloids, which have been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. However, it has been proposed that it may act through multiple pathways, including modulation of neurotransmitter systems, inhibition of inflammatory mediators, and activation of antioxidant pathways. It has also been suggested that it may interact with ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to activate antioxidant pathways and to protect against oxidative stress-induced damage. These effects may contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is its relatively simple synthesis method, which allows for large-scale production. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its low solubility in water, which may make it difficult to use in certain experimental settings. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in preclinical and clinical settings. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, there is a need for further studies to explore its potential applications in other areas of medicine, such as pain management and inflammation.
Métodos De Síntesis
The synthesis of 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves a multi-step process that starts with the condensation of 2-bromoaniline with acetaldehyde to form 2-bromo-N-(2-methoxyethyl)aniline. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form the corresponding tetrahydroisoquinoline derivative. The final step involves the quaternization of the nitrogen atom with hydrochloric acid to form the hydrochloride salt of 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential therapeutic applications in various areas of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been found to have anticancer activity against various types of cancer cells.
Propiedades
IUPAC Name |
8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11;/h2-3,12H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLVDRATEFLSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)


![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)
![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)


![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)
![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)



